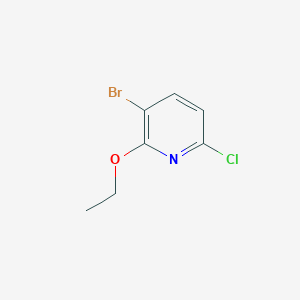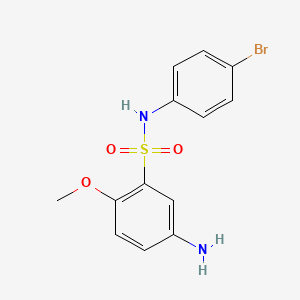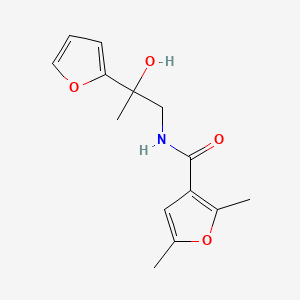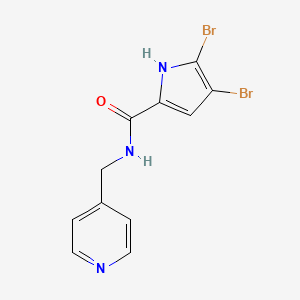
3-Bromo-6-chloro-2-ethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-2-ethoxypyridine is a chemical compound with the CAS Number: 1256825-56-5 . It has a molecular weight of 236.5 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrClNO/c1-2-11-7-5 (8)3-4-6 (9)10-7/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The density of this compound is 1.6±0.1 g/cm3, and its boiling point is 245.2±35.0 °C at 760 mmHg .Scientific Research Applications
Chemical Reactions and Intermediates
- Halogen Exchange and Derivative Formation: Bromo-derivatives of ethoxypyridine, including compounds like 3-bromo-6-chloro-2-ethoxypyridine, are involved in interesting chemical reactions. For instance, when heated with hydrochloric acid, these compounds can undergo halogen exchange reactions to form chloro- and dihydroxypyridine derivatives (Hertog & Bruyn, 2010).
- Pyridyne Intermediate in Aminations: These compounds can undergo rearrangements during aminations, potentially involving a pyridyne intermediate. This process can lead to the formation of various aminopyridines, indicating the role of these bromo-derivatives in synthetic organic chemistry (Pieterse & Hertog, 2010).
Halogenated Pyridines in Synthesis
- Halogen-Rich Intermediates for Synthesis: Halogenated pyridines, like this compound, are valuable in the synthesis of complex molecules. For example, they can be used as intermediates in the synthesis of pentasubstituted pyridines, which are significant in medicinal chemistry research (Wu et al., 2022).
Structural and Mechanistic Studies
- Investigating Mechanisms of Substitution Reactions: The behavior of these compounds in various chemical environments provides insights into the mechanisms of substitution reactions. Their reactivity can be influenced by factors like solvent polarity, illuminating the nuanced nature of these chemical processes (Hertog & Jouwersma, 1953).
Role in Complex Chemical Transformations
- Synthesis of Physiologically Active Compounds: Some derivatives of bromo- and chloro-substituted pyridines are used in the synthesis of physiologically active compounds, indicating their potential in pharmaceutical and agrochemical research (Kimpe et al., 1997).
Safety and Hazards
properties
IUPAC Name |
3-bromo-6-chloro-2-ethoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-2-11-7-5(8)3-4-6(9)10-7/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRKRXRBKBSGLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2375590.png)

![1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2375593.png)
![1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B2375594.png)

![1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzoxazol-6-yl]ethanone](/img/structure/B2375597.png)
![7-(4-Ethoxybenzoyl)-5-[(3-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2375601.png)
![1-benzyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375603.png)



![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375610.png)
![Ethyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2375611.png)